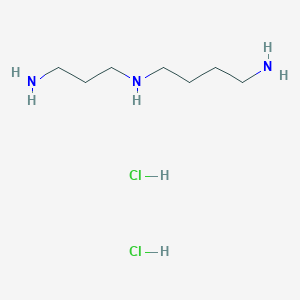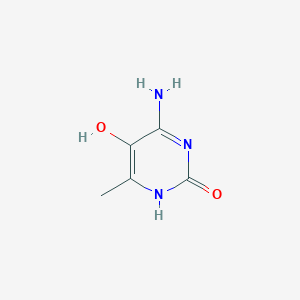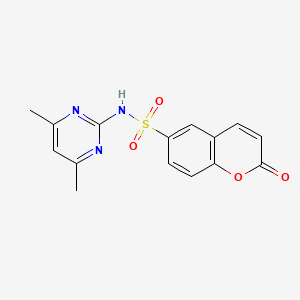
2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization reactions: Formation of the benzopyran ring system.
Sulfonamide formation: Introduction of the sulfonamide group.
Pyrimidine attachment: Coupling of the pyrimidine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the functional groups, impacting its properties.
Substitution: Various substitution reactions can occur, especially on the pyrimidine and benzopyran rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo- may have various applications in scientific research, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential therapeutic effects.
Medicine: Exploring its use as a drug candidate for treating various diseases.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Receptor modulation: Altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran derivatives: Other compounds in the benzopyran family.
Sulfonamides: Compounds with similar sulfonamide groups.
Pyrimidine derivatives: Molecules containing the pyrimidine moiety.
Uniqueness
The uniqueness of 2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Propiedades
Número CAS |
646513-24-8 |
|---|---|
Fórmula molecular |
C15H13N3O4S |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)-2-oxochromene-6-sulfonamide |
InChI |
InChI=1S/C15H13N3O4S/c1-9-7-10(2)17-15(16-9)18-23(20,21)12-4-5-13-11(8-12)3-6-14(19)22-13/h3-8H,1-2H3,(H,16,17,18) |
Clave InChI |
QLSYVGCZLSHTEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


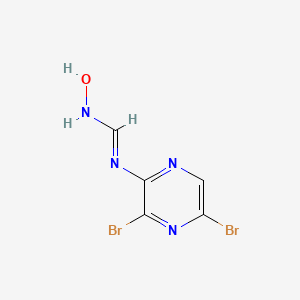
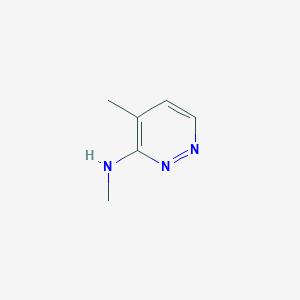
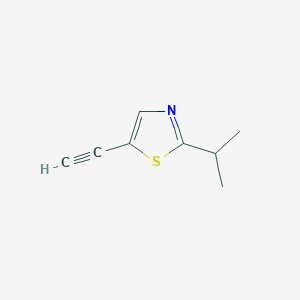

![[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-](/img/structure/B13112491.png)





